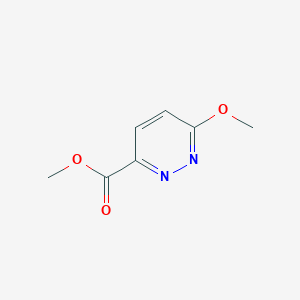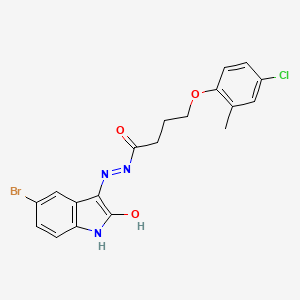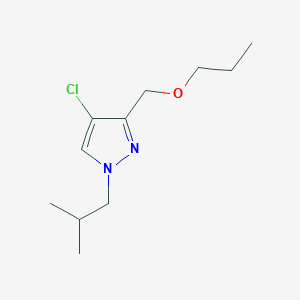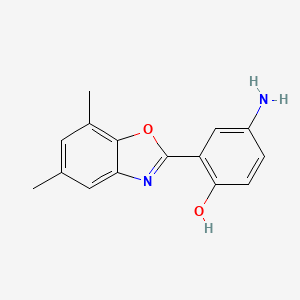
4-Tert-butyl-3-(chloromethyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would include a five-membered oxazole ring, with the various substituents (tert-butyl and chloromethyl) attached. The presence of the oxygen and nitrogen in the ring introduces polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chloromethyl group and the electron-donating tert-butyl group . The chloromethyl group might make the compound susceptible to nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The oxazole ring is aromatic and polar, which could impact its solubility and reactivity .Applications De Recherche Scientifique
Practical Modifications in Organic Synthesis
4-Tert-butyl-3-(chloromethyl)-1,2-oxazole is used in the synthesis of chiral oxazolidin-2-ones, which are valuable both as chiral auxiliaries and for their biological activity. A practical one-pot preparation method utilizing Sharpless asymmetric aminohydroxylation followed by base-mediated ring closure demonstrates the compound's utility in synthesizing chiral 4,5-disubstituted oxazolidan-2-ones with high enantioselectivities (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).
Herbicidal Activity
The compound has been incorporated into a series of novel 3-aryl-5-tert-butyl-4-chloro-4-oxazolin-2-ones, demonstrating significant herbicidal activity against both broadleaf and narrowleaf weeds. The synthesis pathway includes the introduction of the chlorine atom at the 4-position of the oxazolin-2-one ring, showcasing its potential in agricultural applications (Kudo, Taniguchi, Furuta, Sato, Takeshi, & Honma, 1998).
Coordination Chemistry
In the realm of coordination chemistry, 4-Tert-butyl-3-(chloromethyl)-1,2-oxazole derivatives, specifically oxazoline ligands, are highlighted for their role in transition metal-catalyzed asymmetric syntheses. These ligands exhibit versatility, straightforward synthesis from readily available precursors, and the modulation of chiral centers near donor atoms, underlining their importance in developing asymmetric catalytic processes (Gómez, Muller, & Rocamora, 1999).
Corrosion Inhibition
Research on derivatives of 4H-1,2,4-triazole, structurally related to 4-Tert-butyl-3-(chloromethyl)-1,2-oxazole, has shown effectiveness in the corrosion protection of mild steel in hydrochloric acid solutions. The study explores the substituents' effects on inhibitive efficiency and concludes that certain triazole derivatives offer promising results in corrosion inhibition, which could have implications for industrial applications (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Mécanisme D'action
Target of Action
Oxazole compounds are often involved in interactions with proteins and enzymes due to their heterocyclic nature .
Mode of Action
Without specific information, it’s difficult to detail the exact mode of action. Oxazoles often interact with biological targets through hydrogen bonding and dipole-dipole interactions .
Biochemical Pathways
The exact biochemical pathways affected by “4-Tert-butyl-3-(chloromethyl)-1,2-oxazole” are unknown. The tert-butyl group is known to have unique reactivity patterns and can be involved in various chemical transformations .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-3-(chloromethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)6-5-11-10-7(6)4-9/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYUTDFRZHHPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CON=C1CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3-(chloromethyl)-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-fluorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide](/img/structure/B2971995.png)
![rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid](/img/structure/B2971996.png)
![2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one](/img/structure/B2971998.png)
![1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2971999.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2972001.png)
![methyl 2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2972004.png)


![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2972011.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2972013.png)